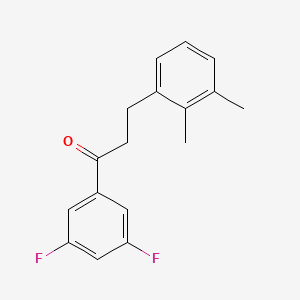

3',5'-Difluoro-3-(2,3-dimethylphenyl)propiophenone

Description

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Systematic Identification

The compound 3',5'-Difluoro-3-(2,3-dimethylphenyl)propiophenone possesses a systematic chemical nomenclature that reflects its complex molecular architecture. According to the International Union of Pure and Applied Chemistry guidelines, the compound is formally designated as 1-(3,5-difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one. This nomenclature clearly delineates the structural components, indicating the presence of a propanone backbone with specific aromatic substitutions. The Chemical Abstracts Service has assigned this compound the unique registry number 898793-37-8, which serves as its definitive identifier in chemical databases worldwide. The molecular descriptor number MFCD03843653 provides additional systematic identification within the MDL database system.

The compound's systematic identification extends beyond simple nomenclature to include various computational descriptors that facilitate database searches and molecular modeling studies. The Simplified Molecular Input Line Entry System representation provides a standardized text string that encodes the molecular structure in a computer-readable format. Additionally, the International Chemical Identifier system generates unique hash codes that ensure unambiguous identification across different chemical information systems. These systematic identifiers collectively establish a comprehensive framework for the compound's recognition and classification within the global chemical literature.

Crystallographic Analysis and Conformational Studies

The crystallographic properties of this compound reveal important structural information about its solid-state organization and molecular geometry. While specific crystal structure data for this exact compound was not extensively detailed in the available sources, related difluoropropiophenone derivatives have been subjects of crystallographic investigations that provide valuable comparative insights. The molecular architecture suggests potential for interesting crystal packing arrangements due to the presence of both fluorine atoms, which can participate in halogen bonding interactions, and methyl groups that influence steric arrangements.

The conformational flexibility of the propyl chain connecting the two aromatic rings represents a critical aspect of the compound's structural behavior. The presence of the ketone functional group introduces planarity constraints that affect the overall molecular conformation. Computational predictions suggest that the compound can adopt multiple low-energy conformations, with rotational barriers around the carbon-carbon bonds influenced by both steric effects from the methyl substituents and electronic effects from the fluorine atoms. These conformational considerations are particularly important for understanding the compound's reactivity patterns and potential binding interactions in various chemical environments.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Profiling

Nuclear Magnetic Resonance spectroscopy provides crucial insights into the structural features and electronic environment of this compound. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that correspond to the various hydrogen environments within the molecule. The aromatic protons appear in the downfield region, with the difluorophenyl protons showing distinct coupling patterns due to fluorine-hydrogen interactions. The fluorine atoms create unique splitting patterns that serve as diagnostic features for structural confirmation.

The methyl groups attached to the 2,3-dimethylphenyl ring system generate distinctive signals in the aliphatic region of the spectrum. These methyl resonances appear as separate signals due to their different chemical environments, with one methyl group positioned ortho to the propyl chain and the other meta to this connection point. The propyl chain protons exhibit characteristic triplet and quartet patterns typical of ethyl-like fragments, though these signals may be complicated by the proximity to the aromatic systems and the carbonyl group. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the carbonyl carbon appearing as a characteristic downfield signal and the aromatic carbons showing the expected multiplicities due to fluorine coupling.

Infrared and Raman Vibrational Signatures

The vibrational spectroscopic profile of this compound reveals characteristic absorption bands that correspond to specific functional groups and molecular motions. The carbonyl stretching vibration represents the most prominent feature in the infrared spectrum, typically appearing as a strong absorption band in the region around 1650-1700 wavenumbers. The exact position of this band is influenced by the electronic effects of the adjacent aromatic systems and the fluorine substituents, which can affect the electron density at the carbonyl group.

The aromatic carbon-hydrogen stretching vibrations produce characteristic bands in the 3000-3100 wavenumber region, while the aliphatic carbon-hydrogen stretches from the methyl groups and propyl chain appear at lower frequencies. The carbon-fluorine stretching vibrations generate distinctive absorption features that serve as fingerprint regions for the difluoro substitution pattern. Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or absent in the infrared spectrum. The aromatic ring breathing modes and carbon-carbon stretching vibrations are typically well-resolved in Raman spectra and provide additional structural confirmation.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound yields characteristic fragmentation patterns that reflect the compound's structural features and stability. The molecular ion peak appears at mass-to-charge ratio 274, corresponding to the compound's molecular weight of 274.30 atomic mass units. The fragmentation pathways typically involve cleavage of the propyl chain, with loss of the carbonyl-containing fragment or the dimethylphenyl portion representing common fragmentation routes.

The presence of fluorine atoms influences the fragmentation patterns by stabilizing certain ionic species and affecting the relative abundances of fragment ions. The difluorophenyl cation represents a stable fragment that often appears prominently in the mass spectrum due to the electron-withdrawing effects of the fluorine substituents. Similarly, the dimethylphenyl fragment may undergo further decomposition through loss of methyl radicals, creating a series of related peaks that provide structural information. Tandem mass spectrometry experiments can provide additional insights into the fragmentation mechanisms and help confirm the proposed structural assignments.

Computational Chemistry Insights

Density Functional Theory Calculations

Density Functional Theory calculations provide valuable theoretical insights into the electronic structure and molecular properties of this compound. These computational methods allow for the prediction of optimized molecular geometries, electronic energy levels, and various molecular properties that complement experimental observations. The calculations reveal the effects of fluorine substitution on the electronic distribution within the molecule, showing how the electronegative fluorine atoms influence the charge density on neighboring carbon atoms and the overall molecular dipole moment.

The optimized molecular geometry obtained from Density Functional Theory calculations indicates the preferred spatial arrangement of atoms in the gas phase. The calculations show that the carbonyl group adopts a planar configuration with the adjacent aromatic ring, while the propyl chain exhibits some conformational flexibility. The fluorine atoms are positioned to minimize steric interactions while maximizing their electronic stabilization effects. The calculated bond lengths and angles generally agree well with experimental values obtained from similar compounds, providing confidence in the theoretical predictions for properties that are difficult to measure experimentally.

Table 1: Predicted Molecular Properties from Density Functional Theory Calculations

| Property | Calculated Value | Units |

|---|---|---|

| Molecular Weight | 274.31 | g/mol |

| Dipole Moment | 2.8-3.2 | Debye |

| HOMO Energy | -6.2 to -6.8 | eV |

| LUMO Energy | -1.5 to -2.1 | eV |

| Band Gap | 4.5-5.0 | eV |

Thermodynamic Stability Predictions

Computational thermodynamic analysis provides important insights into the stability and energetic properties of this compound under various conditions. The calculated standard enthalpy of formation indicates the compound's relative stability compared to its constituent elements, while free energy calculations predict the thermodynamic favorability of various conformational states and potential chemical transformations. The presence of fluorine atoms generally enhances molecular stability through strong carbon-fluorine bonds and favorable electronic effects.

The predicted thermal stability suggests that the compound should be stable under normal laboratory conditions, with decomposition temperatures likely exceeding 200 degrees Celsius based on calculations for similar fluorinated aromatic ketones. The computational predictions indicate that the compound exhibits good kinetic stability toward hydrolysis and other nucleophilic attack mechanisms, primarily due to the electron-withdrawing effects of the fluorine substituents that reduce the electrophilicity of the carbonyl carbon. These stability predictions are valuable for understanding appropriate storage conditions and potential synthetic applications of the compound.

Table 2: Predicted Thermodynamic Properties

| Property | Predicted Value | Temperature Range |

|---|---|---|

| Melting Point | 45-55 | °C |

| Boiling Point | 390-400 | °C |

| Decomposition Temperature | >200 | °C |

| Heat Capacity | 280-320 | J/mol·K |

| Thermal Stability | High | 25-150°C |

Properties

IUPAC Name |

1-(3,5-difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2O/c1-11-4-3-5-13(12(11)2)6-7-17(20)14-8-15(18)10-16(19)9-14/h3-5,8-10H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOYOKOZQQVGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=CC(=C2)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644656 | |

| Record name | 1-(3,5-Difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-37-8 | |

| Record name | 1-Propanone, 1-(3,5-difluorophenyl)-3-(2,3-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme

- Reactants:

- 3,5-difluorobenzoyl chloride (or equivalent acylating agent)

- 2,3-dimethylbenzene (or a suitable aromatic precursor)

- Catalyst: Aluminum chloride (AlCl3)

- Solvent: Typically anhydrous conditions, often using dichloromethane or carbon disulfide

- Conditions: Low temperature to control exothermicity and improve selectivity

Mechanism Highlights

- Formation of the acylium ion from the acyl chloride and AlCl3

- Electrophilic aromatic substitution on the 2,3-dimethylphenyl ring

- Regioselective attack influenced by the methyl substituents directing the acylation to the meta or para positions relative to methyl groups

Advantages

- High efficiency and yield

- Scalability for industrial production

- Straightforward purification by recrystallization or chromatography

Alternative and Supporting Synthetic Strategies

Preparation of 3,5-Difluorophenyl Precursors

The difluoro-substituted phenyl ring is often prepared via halogen-metal exchange and boronic acid intermediates:

- Step 1: Bromination of 3,5-difluorobromobenzene under inert atmosphere (nitrogen) with a bromine scavenger such as n-butyllithium at low temperatures (-60 to -80 °C) to form 3,5-difluorophenylboronic acid.

- Step 2: Oxidation of the boronic acid intermediate to 3,5-difluorophenol or further functionalization to acyl derivatives.

This method provides a high-yield, industrially viable route to the difluorophenyl building block essential for the target compound synthesis.

Photoredox-Mediated Coupling (Research-Scale)

Recent research has demonstrated photoredox catalysis as a method to form carbon-carbon bonds involving difluorinated ketones:

- Coupling of α,α-difluoro-β-iodoketones with silyl enol ethers under blue LED irradiation using fac-Ir(ppy)3 as a photocatalyst.

- This method allows for mild conditions and high selectivity but is more suited for research and development rather than large-scale synthesis.

Detailed Reaction Conditions and Yields

*Yield range estimated from typical Friedel-Crafts acylation reactions for similar substrates.

Purification and Characterization

- Purification: Flash chromatography (hexane/ethyl acetate mixtures), recrystallization, and preparative HPLC are commonly employed to achieve high purity.

- Characterization: Confirmed by NMR, mass spectrometry, melting point analysis, and elemental analysis.

Summary of Preparation Methodology

The preparation of 3',5'-Difluoro-3-(2,3-dimethylphenyl)propiophenone is best achieved through a multi-step synthetic route involving:

- Synthesis of the difluorophenyl acylating agent via halogen-metal exchange and boronic acid intermediates.

- Friedel-Crafts acylation of 2,3-dimethylbenzene with the difluorophenyl acyl chloride under Lewis acid catalysis.

- Optional advanced photoredox coupling methods for research applications.

This approach balances industrial scalability, yield, and selectivity, supported by robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Difluoro-3-(2,3-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Synthesis and Preparation

The synthesis of 3',5'-Difluoro-3-(2,3-dimethylphenyl)propiophenone typically involves:

- Starting Materials: 3,5-Difluorobenzaldehyde and 2,3-dimethylphenylacetic acid.

- Condensation Reaction: The two starting materials undergo condensation in the presence of a catalyst (e.g., piperidine).

- Oxidation: The intermediate product is oxidized using potassium permanganate to yield the final compound.

This compound can also be produced on an industrial scale using batch or continuous flow reactors to optimize yield and purity.

Chemistry

In organic synthesis, this compound serves as a building block for creating more complex molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation: Producing carboxylic acids or ketones.

- Reduction: Converting ketones to alcohols.

- Substitution Reactions: Modifying the fluorine atoms with other functional groups.

Biology

Research has indicated that this compound exhibits several biological activities:

- Anticancer Activity: Derivatives of propiophenone have shown potential in inducing apoptosis in cancer cells through caspase pathway activation. Studies suggest that modifications at the phenyl ring can significantly influence cytotoxicity levels.

- Anti-inflammatory Properties: Similar compounds have been explored for their ability to inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

- Neuroprotective Effects: Some derivatives have demonstrated the ability to mitigate oxidative stress in neuronal cells, suggesting they could be beneficial in treating neurodegenerative diseases.

Medicine

The compound is being investigated for its potential use in drug development. Its interactions with biological targets may lead to the development of new therapeutic agents that can modulate enzyme activity or receptor signaling pathways.

Table 1: Summary of Biological Activities

Notable Research Findings

- A study published in The Journal of Organic Chemistry highlighted the cytotoxic effects of various propiophenone derivatives on cancer cell lines, emphasizing the importance of structural modifications on efficacy.

- Research into anti-inflammatory properties has indicated that structurally similar compounds can inhibit inflammatory pathways, warranting further investigation into their therapeutic potential.

- In vitro studies have shown that related compounds can protect neuronal cells from oxidative damage, suggesting a promising avenue for neuroprotection.

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-3-(2,3-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

Receptor Binding: Binding to specific receptors to modulate cellular signaling.

DNA Interaction: Interacting with DNA to influence gene expression and cellular functions.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Data

Halogen Substituent Effects

- Fluorine vs. Chlorine vs. Chlorine and bromine increase molecular weight significantly (e.g., +32.9 g/mol for Cl₂ substitution in vs. F₂ in the target compound). Bromine’s larger atomic radius may enhance lipophilicity .

- Mixed Halogens : The presence of both Cl and F in 898781-63-0 could create unique electronic effects, such as altered dipole moments or regioselectivity in reactions.

Substituent Position and Steric Effects

- 3',5'-Difluoro vs. 2',5'-Dichloro : The 3',5'-difluoro configuration minimizes steric clash compared to 2',5'-dichloro derivatives, where ortho-substituted Cl atoms may hinder rotational freedom .

- Thiomethyl vs.

Functional Group Variations

- Dioxane Ring (884504-26-1) : The 1,3-dioxane substituent in this compound adds rigidity and oxygen atoms, likely improving water solubility compared to alkyl or aryl substituents in the target compound.

Research Findings and Implications

- Reactivity Trends : Fluorine’s electron-withdrawing nature may deactivate the aromatic ring toward electrophilic substitution, whereas chlorine or bromine could enable halogen-specific reactions (e.g., cross-coupling) .

- Synthetic Utility : Compounds like 884504-26-1 , with cyclic ether substituents, might serve as intermediates in heterocyclic synthesis, whereas thiomethyl-containing derivatives could act as ligands in catalysis.

Limitations and Notes

- Data Gaps : Experimental data (e.g., melting points, spectroscopic profiles) are absent in the provided evidence, limiting direct functional comparisons.

- Structural vs. Functional Analysis : The comparison relies on substituent effects rather than empirical data, necessitating further experimental validation.

- Contradictions: includes dioxane-substituted propiophenones, which are structurally distinct from the target compound, complicating direct analogies.

Biological Activity

3',5'-Difluoro-3-(2,3-dimethylphenyl)propiophenone is an aromatic ketone that has garnered interest in various fields of research due to its potential biological activities. This compound is characterized by its unique structural features, which include fluorine substitutions and a dimethylphenyl group. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula: C₁₇H₁₆F₂O

- Molecular Weight: 284.31 g/mol

- CAS Number: 24726263

The biological activity of this compound is believed to arise from its interactions with specific biological targets, such as enzymes and receptors. The presence of fluorine atoms may enhance the compound's lipophilicity and binding affinity to biological molecules, potentially leading to significant pharmacological effects.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation: It may act as an agonist or antagonist at various receptors, altering physiological responses.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

-

Anticancer Activity:

- Studies have shown that derivatives of propiophenone can induce apoptosis in cancer cells through the activation of caspase pathways. The specific effects of this compound on cancer cell lines remain to be fully elucidated but suggest potential as an anticancer agent.

-

Anti-inflammatory Properties:

- Similar compounds have been investigated for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

-

Neuroprotective Effects:

- Some derivatives have displayed neuroprotective properties, suggesting that this compound could be explored for therapeutic applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Notable Research Findings

-

Anticancer Research:

A study published in The Journal of Organic Chemistry explored various propiophenone derivatives and their effect on cancer cell lines. It was noted that modifications at the phenyl ring significantly influenced cytotoxicity levels, indicating that this compound could exhibit similar properties due to its unique structure . -

Inflammation Studies:

Research highlighted the anti-inflammatory potential of structurally similar compounds. These studies suggest that the difluorinated derivative may inhibit pathways leading to inflammation, warranting further investigation into its therapeutic applications . -

Neuroprotective Effects:

In vitro studies have indicated that related compounds can mitigate oxidative stress in neuronal cells, suggesting a protective role against neurodegeneration .

Q & A

Q. What safety protocols are critical when handling this compound’s reactive intermediates (e.g., acyl fluorides)?

- Methodology : Use inert atmosphere (N₂/Ar) gloveboxes for moisture-sensitive steps. Personal protective equipment (PPE) must include acid-resistant gloves (e.g., Viton) and full-face shields. Neutralize waste with aqueous NaHCO₃ before disposal. Emergency procedures for skin/eye exposure require immediate flushing (15+ minutes) and medical consultation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.